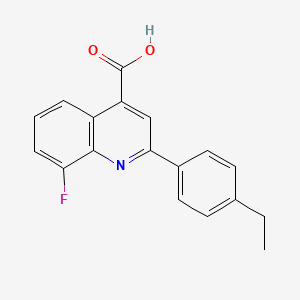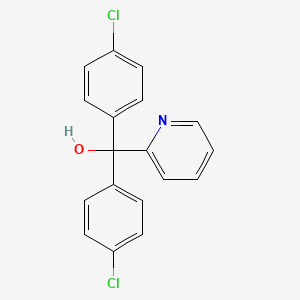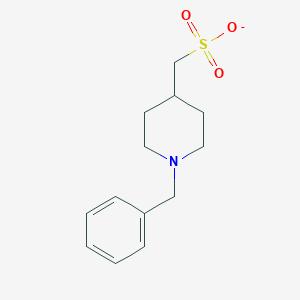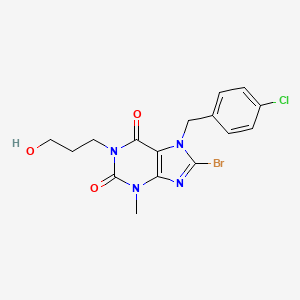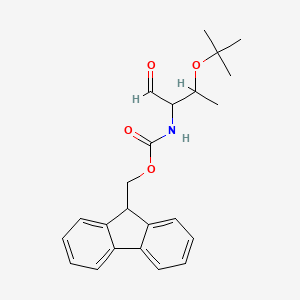
(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Fmoc-Thr(tBu)-H involves several steps. Initially, threonine is reacted with methanol and thionyl chloride to form threonine methyl ester hydrochloride. This intermediate is then treated with isobutene in the presence of sulfuric acid to yield threonine tert-butyl methyl ester. The ester is subsequently saponified using a base to obtain threonine tert-butyl ester, which is then reacted with fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to produce Fmoc-Thr(tBu)-H .
Analyse Des Réactions Chimiques
Fmoc-Thr(tBu)-H undergoes various chemical reactions, primarily in the context of peptide synthesis. The most common reactions include:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the free amine form of threonine.
Coupling: The free amine can react with carboxyl groups of other amino acids to form peptide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to modifications in the threonine side chain
Applications De Recherche Scientifique
Fmoc-Thr(tBu)-H is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protected form of threonine. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. Additionally, it is employed in the synthesis of complex peptide structures for research in molecular biology and medicinal chemistry .
Mécanisme D'action
The mechanism of action of Fmoc-Thr(tBu)-H is primarily related to its role in peptide synthesis. The Fmoc group protects the amine group of threonine during the synthesis process, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain of threonine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
Comparaison Avec Des Composés Similaires
Fmoc-Thr(tBu)-H is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Ser(tBu)-H and Fmoc-Tyr(tBu)-H. it is unique in its specific application for threonine residues, providing stability and ease of deprotection. Other similar compounds include:
- Fmoc-Ser(tBu)-H
- Fmoc-Tyr(tBu)-H
- Fmoc-Cys(Trt)-H
- Fmoc-Lys(Boc)-H
These compounds share similar protective groups but differ in their specific amino acid residues and applications in peptide synthesis.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAGOHVBJHJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z,3E)-1,3-bis[(methoxyamino)methylidene]thiourea](/img/structure/B14798338.png)
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)

![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
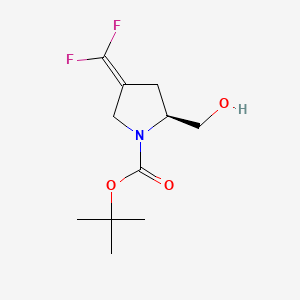
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
